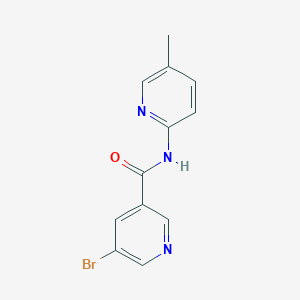
5-bromo-N-(5-methyl-2-pyridinyl)nicotinamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-bromo-N-(5-methyl-2-pyridinyl)nicotinamide, also known as BPN, is a chemical compound that has been extensively studied for its potential applications in scientific research. BPN is a member of the nicotinamide family of compounds, which are known to play important roles in various biological processes, including metabolism, DNA repair, and gene expression. In
作用机制
The mechanism of action of 5-bromo-N-(5-methyl-2-pyridinyl)nicotinamide involves the inhibition of NAMPT, which is a key enzyme in the biosynthesis of NAD+. NAD+ is an important coenzyme that plays a critical role in various biological processes, including energy metabolism and DNA repair. By inhibiting NAMPT, 5-bromo-N-(5-methyl-2-pyridinyl)nicotinamide can reduce the levels of NAD+ in cancer cells, leading to cell death.
Biochemical and Physiological Effects:
5-bromo-N-(5-methyl-2-pyridinyl)nicotinamide has been shown to have a number of biochemical and physiological effects. In addition to its ability to inhibit NAMPT, 5-bromo-N-(5-methyl-2-pyridinyl)nicotinamide has also been shown to induce autophagy, which is a process by which cells break down and recycle damaged or unwanted cellular components. This process can help to promote cell death in cancer cells. 5-bromo-N-(5-methyl-2-pyridinyl)nicotinamide has also been shown to have anti-inflammatory effects, which may be useful in treating a variety of inflammatory conditions.
实验室实验的优点和局限性
One of the major advantages of using 5-bromo-N-(5-methyl-2-pyridinyl)nicotinamide in lab experiments is its specificity for NAMPT. This specificity allows researchers to selectively target cancer cells while minimizing damage to healthy cells. However, one of the limitations of using 5-bromo-N-(5-methyl-2-pyridinyl)nicotinamide is its relatively low solubility in water, which can make it difficult to work with in certain experimental settings.
未来方向
There are a number of future directions for research on 5-bromo-N-(5-methyl-2-pyridinyl)nicotinamide. One area of research is in the development of more efficient synthesis methods for 5-bromo-N-(5-methyl-2-pyridinyl)nicotinamide. Another area of research is in the identification of new targets for 5-bromo-N-(5-methyl-2-pyridinyl)nicotinamide, which could expand its potential applications beyond cancer biology. Additionally, there is a need for more research on the potential side effects of 5-bromo-N-(5-methyl-2-pyridinyl)nicotinamide, as well as its long-term safety and efficacy. Overall, 5-bromo-N-(5-methyl-2-pyridinyl)nicotinamide represents a promising area of research with potential applications in a variety of fields.
合成方法
5-bromo-N-(5-methyl-2-pyridinyl)nicotinamide can be synthesized using a variety of methods, including chemical synthesis and enzymatic synthesis. Chemical synthesis involves the use of chemical reactions to create the compound, while enzymatic synthesis involves the use of enzymes to catalyze the reaction. One common method for synthesizing 5-bromo-N-(5-methyl-2-pyridinyl)nicotinamide is through the reaction of 5-bromo-2-chloronicotinic acid with 5-methyl-2-pyridylboronic acid in the presence of a palladium catalyst. This method has been shown to yield high purity 5-bromo-N-(5-methyl-2-pyridinyl)nicotinamide with good yields.
科学研究应用
5-bromo-N-(5-methyl-2-pyridinyl)nicotinamide has been widely used in scientific research due to its potential applications in various areas. One of the major areas of research is in the field of cancer biology. 5-bromo-N-(5-methyl-2-pyridinyl)nicotinamide has been shown to inhibit the growth of cancer cells by targeting the nicotinamide phosphoribosyltransferase (NAMPT) enzyme, which is involved in the biosynthesis of nicotinamide adenine dinucleotide (NAD+). NAD+ is an important coenzyme that plays a critical role in various biological processes, including energy metabolism and DNA repair. By inhibiting NAMPT, 5-bromo-N-(5-methyl-2-pyridinyl)nicotinamide can reduce the levels of NAD+ in cancer cells, leading to cell death.
属性
分子式 |
C12H10BrN3O |
|---|---|
分子量 |
292.13 g/mol |
IUPAC 名称 |
5-bromo-N-(5-methylpyridin-2-yl)pyridine-3-carboxamide |
InChI |
InChI=1S/C12H10BrN3O/c1-8-2-3-11(15-5-8)16-12(17)9-4-10(13)7-14-6-9/h2-7H,1H3,(H,15,16,17) |
InChI 键 |
HDKLUNNBNMCHAG-UHFFFAOYSA-N |
SMILES |
CC1=CN=C(C=C1)NC(=O)C2=CC(=CN=C2)Br |
规范 SMILES |
CC1=CN=C(C=C1)NC(=O)C2=CC(=CN=C2)Br |
溶解度 |
28.1 [ug/mL] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。









![N-[2-(4-morpholinyl)ethyl]-N-(2-phenylpropyl)amine](/img/structure/B263714.png)
![N-[3-methoxy-4-(2-phenylethoxy)benzyl]-4H-1,2,4-triazol-4-amine](/img/structure/B263718.png)
![N-[3-(diethylamino)propyl]-N-[2-(trifluoromethyl)benzyl]amine](/img/structure/B263719.png)
![N-(3,5-dichloro-2-methoxybenzyl)-N-{3-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]propyl}amine](/img/structure/B263721.png)
![2-[(2-Ethoxybenzyl)amino]-1-phenylethanol](/img/structure/B263725.png)
![N-[3-(benzyloxy)benzyl]-N-[3-(1H-imidazol-1-yl)propyl]amine](/img/structure/B263728.png)
![2-{2-Chloro-4-[(ethylamino)methyl]-6-methoxyphenoxy}acetamide](/img/structure/B263729.png)
![N-tert-butyl-2-(4-{[(2-hydroxyethyl)amino]methyl}phenoxy)acetamide](/img/structure/B263730.png)